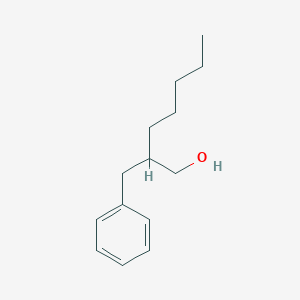

2-Benzylheptanol

Description

Contextualization within Aryl Alkyl Alcohol Chemistry

Aryl alkyl alcohols constitute a class of organic compounds featuring an alcohol group covalently bonded to an aryl group, often through an alkyl chain. 2-Benzylheptanol fits into this classification, possessing a seven-carbon aliphatic chain with a hydroxyl group at the second position and a benzyl (B1604629) group also attached to the second carbon nih.gov. This structure defines it as a secondary alcohol within the aryl alkyl alcohol family nih.gov. The presence of both an aromatic ring and a hydroxyl group provides this compound with a combination of properties that influence its interactions and reactivity in chemical systems nih.gov.

Historical Perspectives on its Synthesis and Initial Characterization

The synthesis and characterization of this compound are fundamental aspects of its study in chemical research. While detailed historical accounts of its initial preparation and characterization are not extensively highlighted in the immediately available literature, its synthesis involves the formation of the carbon skeleton and the introduction of the hydroxyl and benzyl functionalities. Chemical characterization techniques, such as spectroscopy and chromatography, would have been employed to confirm its structure and purity upon synthesis. Research indicates that this compound can be synthesized, and its properties, including physical data, have been characterized nih.gov.

Current Research Landscape and Emerging Scientific Interest

The current research landscape for this compound extends into several specialized areas of chemistry. Beyond its established uses, emerging scientific interest focuses on leveraging its unique structure for specific chemical transformations and material development. Research is exploring its involvement in catalytic processes, particularly in esterification reactions nih.gov. Its potential is also being investigated in materials science, specifically in the synthesis of compounds used in the development of liquid crystals nih.gov. Furthermore, studies have examined its properties in the context of corrosion inhibition and the synthesis of heterocyclic compounds nih.gov.

Significance of this compound in Specialized Chemical Disciplines

The significance of this compound in specialized chemical disciplines stems from its structural characteristics that enable specific chemical behaviors. In catalysis, its alcohol functionality can participate in reactions like esterification, which are vital in synthetic chemistry for producing various industrial esters nih.gov. In materials science, its structure can be incorporated into larger molecules, such as chiral benzoates, to impart desired properties for advanced materials like antiferroelectric smectic phases in liquid crystals nih.gov. Its ability to interact with surfaces is also relevant in studies concerning corrosion inhibition nih.gov. The versatility offered by the benzyl and hydroxyl groups makes this compound a compound of interest for designing molecules with tailored properties for specific research applications.

Physical Properties of this compound

Based on available data, some key physical properties of this compound have been characterized.

| Property | Value |

| Molecular Formula | C₁₄H₂₂O nih.gov |

| Molecular Weight | 206.32 g/mol nih.gov |

| Appearance | Colorless to pale yellow liquid nih.gov |

| Boiling Point | 312.88 °C - 315.00 °C nih.gov |

| Flash Point | 122.10 °C (TCC method) nih.gov |

| Solubility in Water | Slight / 21.23 mg/L @ 25 °C nih.gov |

| Log P (o/w) | 4.169 - 4.44 nih.gov |

| Density | 0.941 g/cm³ at 20 °C |

| Vapor Pressure | 0.000190 mmHg @ 25.00 °C (est) |

Structure

3D Structure

Properties

IUPAC Name |

2-benzylheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-2-3-5-10-14(12-15)11-13-8-6-4-7-9-13/h4,6-9,14-15H,2-3,5,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMOOAUESLSUKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20869095 | |

| Record name | Benzenepropanol, .beta.-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92368-90-6 | |

| Record name | 2-Benzylheptan-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92368-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzylheptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092368906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanol, .beta.-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanol, .beta.-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzylheptanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.087.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BENZYLHEPTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/344745V05R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Route Optimization for 2 Benzylheptanol

Established Synthetic Pathways: A Critical Review

Established methods for synthesizing 2-benzylheptanol typically involve reactions that construct the branched carbon skeleton and introduce the alcohol functionality. These pathways often rely on well-known organic transformations.

Analysis of Reagent Selection and Reaction Conditions for Primary Syntheses

One plausible and commonly inferred method for the synthesis of this compound is the Grignard reaction. This approach would involve the reaction of benzyl (B1604629) magnesium bromide with heptanal (B48729). The Grignard reagent, benzylmagnesium bromide, is typically formed by reacting benzyl bromide with magnesium in an anhydrous ethereal solvent like diethyl ether. The subsequent addition of heptanal to this Grignard reagent leads to the formation of a secondary alcohol alkoxide intermediate. Acidic workup of this intermediate then yields this compound.

Another potential route involves the catalytic hydrogenation of a ketone precursor, specifically 2-benzylheptan-2-one. This reduction can be carried out using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. The reaction conditions, including temperature (often 50–120 °C) and stoichiometric precision, are crucial in minimizing the formation of byproducts. Solvents like dimethylformamide (DMF) and toluene (B28343) may be used to enhance reaction homogeneity.

Efficiency and Selectivity Profiles of Existing Protocols

The efficiency and selectivity of these established methods can vary. In the Grignard reaction, regioselectivity can be a challenge, as competing reactions might lead to the formation of tertiary alcohols if ketone impurities are present in the heptanal starting material. Careful control of temperature and stoichiometry is essential to optimize the yield of the desired secondary alcohol and minimize byproduct formation.

For the catalytic hydrogenation of 2-benzylheptan-2-one, the choice of catalyst and reaction conditions directly impacts the efficiency and selectivity of the reduction to the alcohol. While hydrogenation is generally selective for the reduction of ketones to secondary alcohols, over-reduction or other side reactions could potentially occur depending on the catalyst activity and reaction parameters.

Data on specific yields for the synthesis of this compound via these precise routes are not extensively detailed in the provided search results, although related Grignard reactions and catalytic hydrogenations are known to achieve good yields under optimized conditions. One source mentions a synthetic route to (±)-2-benzyl-1-heptanol (an isomer) from jasminaldehyde with a reported yield of 98.0% using sodium tetrahydroborate and palladium diacetate in methanol (B129727), and another route from jasminaldehyde or α-pentylcinnamyl alcohol with a 92.0% yield using an iridium catalyst in water. lookchem.com While these refer to an isomer (a primary alcohol), they illustrate the potential for high yields in related reduction processes.

Novel Synthetic Approaches and Catalytic Development

Research into novel synthetic approaches for this compound and related compounds focuses on improving efficiency, selectivity, and sustainability.

Stereoselective Synthesis Strategies for Chiral Analogs

This compound itself, with the hydroxyl group on a secondary carbon bearing a benzyl group and a hexyl chain, is a chiral molecule. Therefore, stereoselective synthesis strategies are relevant for obtaining specific enantiomers of this compound or its chiral analogs. While direct information on the stereoselective synthesis of this compound was not prominently found, research on the stereoselective synthesis of related chiral alcohols provides insights into potential approaches. For instance, studies on the synthesis of tetrahydro-2-benzazepines with chiral α-substituted benzyl moieties have demonstrated diastereoselective reduction of ketone intermediates to form like- and unlike-configured alcohols. nih.gov Techniques like diastereoselective reduction using specific catalysts or reagents, as well as methods like Mitsunobu inversion to interconvert stereoisomers, are relevant strategies for controlling the stereochemistry in the synthesis of chiral alcohols. nih.gov

Implementation of Green Chemistry Principles in this compound Production

The implementation of green chemistry principles in the synthesis of this compound aims to reduce environmental impact and improve sustainability. This involves considering aspects such as waste management, solvent selection, and the use of renewable feedstocks. The log K of this compound (4.44) indicates a moderate potential for bioaccumulation, highlighting the importance of responsible waste management strategies like solvent recovery.

While specific green chemistry routes for this compound were not detailed, the broader field of green chemistry in organic synthesis emphasizes using less hazardous chemicals and solvents, increasing energy efficiency, and minimizing waste generation. core.ac.ukmlsu.ac.in For example, using water as a solvent where possible, employing catalytic methods to reduce reagent usage, and developing synthetic routes from bio-based feedstocks are key aspects of green chemistry. lookchem.commlsu.ac.inmygreenlab.org One source mentions that while some fragrance ingredients are currently derived from petroleum feedstocks, sustainable alternatives from bio-based materials are being explored. researchgate.net

Process Chemistry Investigations and Scalability Considerations

Process chemistry investigations for this compound synthesis focus on optimizing reaction conditions for larger scales and addressing practical aspects of manufacturing. Scalability considerations involve ensuring that a synthetic route can be safely and efficiently transitioned from laboratory scale to industrial production.

Factors such as reaction kinetics, heat transfer, mixing, and product isolation become critical at larger scales. The choice of reagents and solvents must also consider cost, availability, and ease of handling and recovery in a manufacturing setting. While specific details on the industrial-scale production feasibility of this compound are limited in the search results, the discussion of waste management strategies like solvent recovery (e.g., DMF distillation) suggests an awareness of industrial-scale challenges and the need for environmentally conscious practices.

The potential synthetic routes discussed, such as the Grignard reaction and catalytic hydrogenation, are generally amenable to scaling, provided that the associated challenges, such as heat dissipation in the Grignard reaction and catalyst handling in hydrogenation, are adequately addressed through process design and engineering. The development of more efficient catalysts and greener processes would further enhance the scalability and economic viability of this compound production.

Here is a summary of potential synthetic routes and conditions based on the search results:

| Synthetic Method | Key Reactants | Proposed Conditions | Potential Challenges / Notes |

| Grignard Reaction | Benzyl bromide, Magnesium, Heptanal | Anhydrous ethereal solvent (e.g., diethyl ether), Acidic workup | Regioselectivity issues with ketone impurities, Heat management |

| Catalytic Hydrogenation | 2-Benzylheptan-2-one, H₂ | Catalyst (Pd/C, Raney nickel), Temperature (50–120 °C), Solvent (DMF, toluene) | Catalyst selection, Optimization to minimize byproducts |

| Reduction of Jasminaldehyde (Isomer) | Jasminaldehyde, NaBH₄, Pd(OAc)₂ | Methanol, 20 °C, 0.5 h | Route to an isomer, high reported yield (98.0%) |

| Reduction of Jasminaldehyde or α-Pentylcinnamyl Alcohol (Isomer) | Jasminaldehyde or α-Pentylcinnamyl alcohol | Ir catalyst, Sodium formate, Water, 80 °C, 0.5 h | Route to an isomer, high reported yield (92.0%), Chemoselective |

Note: The data for the reduction of jasminaldehyde and α-pentylcinnamyl alcohol refer to the synthesis of (±)-2-benzyl-1-heptanol, an isomer of this compound.

Advanced Structural Elucidation and Spectroscopic Characterization Techniques for 2 Benzylheptanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and dynamics of organic molecules in solution. For 2-Benzylheptanol, both ¹H and ¹³C NMR spectroscopy are crucial for assigning individual atoms and understanding their electronic environments and spatial relationships.

¹H NMR spectroscopy provides information on the different types of protons, their relative numbers, and their connectivity through spin-spin coupling. The spectrum of this compound would show distinct signals for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons adjacent to the hydroxyl group (C-1), the methine proton at the chiral center (C-2), and the various methylene and methyl protons of the heptyl chain. Analysis of chemical shifts, integration values, and splitting patterns allows for the complete assignment of the proton resonances.

¹³C NMR spectroscopy provides information on the carbon skeleton. The number of unique carbon signals indicates the number of distinct carbon environments in the molecule. The chemical shifts of the carbon atoms are particularly sensitive to the presence of electronegative atoms like oxygen (in the hydroxyl group) and the aromatic ring. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl, methylene, and methine carbons.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for confirming proton-proton and proton-carbon connectivities, respectively. Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space correlations between nuclei, aiding in the determination of the preferred conformation of the molecule in solution. Given the chiral center at C-2, NMR can also be used to assess the enantiomeric purity of samples, particularly through the use of chiral shift reagents or by analyzing diastereomeric derivatives.

SpectraBase, accessible via PubChem, lists the availability of 13C NMR spectra for this compound, indicating that detailed carbon assignments are feasible nih.govspectrabase.com.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Elucidation

Mass Spectrometry (MS) is essential for confirming the molecular weight of this compound and providing structural information through the analysis of fragmentation patterns. Electron Ionization (EI) MS is a common technique that produces a molecular ion by removing an electron. The molecular ion of this compound (C₁₄H₂₂O) would be expected at m/z 206.

Upon ionization, the molecular ion fragments into smaller ions, and the pattern of these fragments is characteristic of the molecule's structure. For alcohols, common fragmentation pathways include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of water, H₂O). libretexts.orgsavemyexams.compg.edu.pl

For this compound, alpha-cleavage could occur on either side of the C-2 carbon bearing the hydroxyl group. Cleavage between C-1 and C-2 would yield a fragment corresponding to the benzyl-substituted carbon with the hydroxyl group (CH(CH₂C₆H₅)OH) and a heptyl radical. Cleavage between C-2 and the heptyl chain would yield a fragment corresponding to the CH₂OH group attached to the benzyl-substituted carbon and a pentyl radical. libretexts.orgsavemyexams.com The loss of water (18 Da) from the molecular ion (M⁺) would result in a fragment at m/z 188 (M-18). savemyexams.com

Analyzing the mass-to-charge ratios (m/z) and relative abundances of these fragment ions provides crucial evidence to support the proposed structure of this compound and helps differentiate it from potential isomers. High-resolution mass spectrometry can provide the exact mass of the molecular ion and fragments, allowing for the determination of their elemental compositions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interaction Studies

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule and can offer insights into intermolecular interactions and the physical state of the sample. americanpharmaceuticalreview.comhoriba.com Both techniques measure the vibrations of molecular bonds, but they are governed by different selection rules. IR spectroscopy measures changes in dipole moment during vibration, while Raman spectroscopy measures changes in polarizability.

For this compound, key functional groups include the hydroxyl group (-OH), the aromatic ring, and the aliphatic C-H and C-C bonds.

In the IR spectrum, a strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration. The exact position and breadth of this band can provide information about hydrogen bonding. nist.govchemicalbook.com C-H stretching vibrations would appear in the 2800-3000 cm⁻¹ region. The aromatic ring would show characteristic C=C stretching vibrations in the 1450-1650 cm⁻¹ region and C-H stretching vibrations around 3000-3100 cm⁻¹. nist.govchemicalbook.com C-O stretching vibrations for a primary alcohol are typically observed around 1000-1200 cm⁻¹.

Raman spectroscopy is particularly useful for studying nonpolar bonds and symmetrical vibrations, which may be weak or absent in the IR spectrum. The aromatic ring vibrations are often strong in the Raman spectrum. C-C stretching vibrations of the aliphatic chain would also be observed. Raman can also be sensitive to the molecular conformation and packing in the solid state. americanpharmaceuticalreview.comspectroscopyonline.com

SpectraBase, accessible via PubChem, lists the availability of FTIR and Raman spectra for this compound, confirming that these analyses have been performed for the compound nih.govspectrabase.com.

X-ray Crystallography and Diffraction Studies of Crystalline Forms or Derivatives

X-ray crystallography is the definitive technique for determining the precise three-dimensional structure of a molecule in the crystalline solid state, including bond lengths, bond angles, and torsional angles. It requires the compound to form suitable single crystals. rinconeducativo.org While this compound is likely a liquid at room temperature, it might form a crystalline solid at lower temperatures or it could be converted into a crystalline derivative (e.g., an ester or a salt if applicable) for X-ray diffraction studies.

X-ray diffraction of a crystalline sample provides a diffraction pattern from which the electron density map of the molecule can be calculated. This map reveals the positions of the atoms and thus the molecular structure. For a chiral molecule like this compound, X-ray crystallography of a single enantiomer or a diastereomeric derivative can unambiguously determine the absolute configuration of the chiral center.

X-ray powder diffraction (XRPD) can be used to characterize the crystalline phases of a compound, even if single crystals are not obtained. researchgate.net XRPD provides a fingerprint of the crystalline form, which is useful for identifying polymorphs and assessing crystallinity. While direct X-ray crystallographic data for this compound itself was not prominently found, the technique is fundamental for solid-state structural confirmation when applicable.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization

This compound possesses a chiral center at the C-2 position, meaning it exists as two enantiomers (R and S). Chiroptical spectroscopic techniques, specifically Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to characterize optically active compounds and determine their enantiomeric purity and absolute configuration, particularly when a chromophore is present near the chiral center. slideshare.netmgcub.ac.inwikipedia.orgpbsiddhartha.ac.injascoinc.comcureffi.orgmtoz-biolabs.comnih.gov

Optical Rotation (OR) is the rotation of plane-polarized light as it passes through a chiral substance. ORD is the measurement of how the optical rotation changes with the wavelength of light. slideshare.netwikipedia.orgpbsiddhartha.ac.in

Circular Dichroism (CD) is the differential absorption of left and right circularly polarized light by a chiral substance. CD signals are observed in the wavelength regions where the molecule absorbs light (i.e., in the vicinity of chromophores). slideshare.netmgcub.ac.inpbsiddhartha.ac.injascoinc.comcureffi.orgmtoz-biolabs.comnih.gov this compound contains an aromatic ring, which is a chromophore and will exhibit UV absorption. The interaction of this chromophore with the chiral center at C-2 will give rise to CD signals.

The shape and intensity of the CD and ORD curves are characteristic of the molecule's structure, conformation, and absolute configuration. By comparing the experimental CD or ORD spectra to those of known standards or calculated spectra, the absolute configuration (R or S) of the chiral center in this compound can be determined. These techniques are also highly sensitive for determining the enantiomeric excess (ee) of a sample. slideshare.netmgcub.ac.inpbsiddhartha.ac.injascoinc.comcureffi.orgmtoz-biolabs.comnih.gov

Computational and Theoretical Chemistry of 2 Benzylheptanol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio approaches, are fundamental for understanding the electronic structure and molecular orbitals of a molecule. These calculations can provide information about the distribution of electrons, energy levels of molecular orbitals (e.g., HOMO and LUMO), charge distribution, and electrostatic potential, which are crucial for predicting reactivity and interactions.

Density Functional Theory (DFT) Applications for Ground State Properties

DFT is a widely used quantum chemical method for calculating the ground state properties of molecules. It approximates the electronic structure based on the electron density. For 2-Benzylheptanol, DFT calculations could be applied to:

Optimize the molecular geometry to find the most stable conformers.

Calculate bond lengths, bond angles, and dihedral angles.

Determine the electronic energy and enthalpy of formation.

Analyze the charge distribution on individual atoms using methods like Mulliken or natural population analysis.

Compute the molecular electrostatic potential (MEP) surface, which indicates regions of positive and negative electrostatic potential and can be used to predict sites of nucleophilic and electrophilic attack.

While DFT is a standard tool in computational chemistry enscm.frresearchgate.netepstem.net, specific detailed DFT studies focusing on the ground state properties of this compound were not found in the provided search results. Studies on other organic molecules, such as substituted benzimidazoles or Schiff bases, demonstrate the application of DFT (e.g., using the B3LYP functional with basis sets like 6-31G(d,p)) for optimizing structures and calculating electronic properties researchgate.netepstem.netresearchgate.netaun.edu.eg.

Ab Initio Methods for Excited States and Spectroscopic Prediction

Ab initio methods, which are based on first principles without empirical parameters, can be used to study excited states and predict spectroscopic properties like UV-Vis and NMR spectra. These methods are generally more computationally expensive than DFT but can provide higher accuracy for certain properties.

For this compound, ab initio calculations could be used to:

Calculate the energies of excited electronic states.

Simulate UV-Vis spectra by determining the wavelengths and intensities of electronic transitions.

Predict NMR chemical shifts and coupling constants, which can be compared with experimental NMR data for structural validation. This often involves methods like Gauge-Independent Atomic Orbital (GIAO) within ab initio or DFT frameworks researchgate.netepstem.netresearchgate.net.

Analyze the nature of electronic transitions (e.g., π-π, n-π).

Although ab initio methods are mentioned in the context of vibrational spectra for other benzyl (B1604629) derivatives rasayanjournal.co.in and in a patent related to compounds including 2-benzyl heptanol (B41253) without specific calculations on it google.com, detailed ab initio studies specifically on the excited states or spectroscopic prediction of this compound were not found in the search results.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules and explore their conformational space. By simulating the motion of atoms and molecules over time according to classical mechanics, MD can provide insights into the flexibility, preferred conformations, and dynamic properties of a molecule in various environments (e.g., gas phase, solution, or interfaces).

For this compound, MD simulations could be employed to:

Explore the conformational landscape by sampling different orientations of the flexible heptanol chain and the rotation of the benzyl group.

Determine the relative stabilities of different conformers.

Study the molecule's behavior in different solvents or at interfaces.

Investigate its diffusion and mobility.

General applications of MD simulations to study molecular behavior, including conformational analysis and interactions, are well-established in computational chemistry semanticscholar.orgmdpi.commdpi.comresearchgate.net. Studies on other molecules, such as benzyl alcohol conformations researchgate.net or benzimidazole (B57391) derivatives interacting with lipid membranes semanticscholar.org, illustrate the utility of MD in understanding conformational preferences and dynamic interactions. However, specific MD simulation studies detailing the conformational landscape and dynamic behavior of this compound were not found in the provided search results.

Reaction Mechanism Elucidation via Computational Pathways

Computational methods can be used to investigate the potential reaction pathways and mechanisms involving this compound. By calculating the energies of reactants, transition states, and products, computational chemistry can help to understand the feasibility and kinetics of a reaction.

For this compound, computational studies could be used to:

Explore potential reaction pathways, such as oxidation of the alcohol group to a ketone, substitution reactions of the hydroxyl group, or reactions at the benzylic position .

Locate transition states and calculate activation energies to determine reaction rates.

Investigate the influence of catalysts or solvents on the reaction mechanism.

While the chemical reactions of this compound, such as oxidation and substitution, are mentioned , computational studies specifically elucidating the detailed reaction mechanisms of these transformations for this compound were not found in the provided search results. Computational studies on reaction mechanisms are commonly performed for other organic reactions tsu.tula.ru.

Structure-Activity Relationship (SAR) Modeling Based on Theoretical Descriptors

Structure-Activity Relationship (SAR) modeling aims to correlate the structural and chemical properties of molecules with their biological or chemical activity. Theoretical descriptors derived from computational calculations can be used in SAR studies.

For this compound, theoretical descriptors could include:

Electronic descriptors (e.g., HOMO-LUMO energies, partial charges, dipole moment).

Steric descriptors (e.g., molecular volume, surface area).

Topological descriptors.

Conformational flexibility parameters derived from MD simulations.

These descriptors could potentially be used in SAR models if this compound were part of a series of compounds being studied for a specific activity. However, no specific SAR modeling studies based on theoretical descriptors for this compound were found in the provided search results. SAR modeling is a common approach in cheminformatics and computational toxicology clintox.org.

Predictive Modeling of Spectroscopic Signatures and Intermolecular Interactions

Computational methods can predict spectroscopic signatures beyond those from basic ab initio calculations, and they are essential for understanding how molecules interact with each other.

For this compound, predictive modeling could involve:

More advanced spectroscopic simulations (e.g., IR, Raman) by calculating vibrational frequencies and intensities researchgate.netepstem.netrasayanjournal.co.in.

Modeling intermolecular interactions such as hydrogen bonding (involving the hydroxyl group), van der Waals forces, and π-π stacking (involving the benzyl group) mdpi.com.

Studying interactions with solvent molecules or other molecules in a mixture.

Predicting properties that depend on intermolecular forces, such as boiling point or solubility, although these are often estimated using group contribution methods or QSPR models rather than explicit high-level calculations for a single compound.

While the potential for hydrogen bonding and π-π interactions in molecules with similar functional groups is recognized researchgate.netmdpi.com, specific predictive modeling studies detailing the spectroscopic signatures or quantifying the intermolecular interactions of this compound were not found in the provided search results. Studies on other compounds demonstrate the use of computational methods to analyze intermolecular interactions and predict spectroscopic features mdpi.comresearchgate.netmdpi.comrasayanjournal.co.in.

Chemical Reactivity and Derivatization Strategies of 2 Benzylheptanol

Oxidation Reactions and Characterization of Oxidative Products

The primary alcohol group in 2-benzylheptanol is susceptible to oxidation, yielding two main products depending on the reaction conditions and the oxidizing agent employed. Mild oxidation selectively converts the alcohol to an aldehyde, 2-benzylheptanal, while stronger oxidizing agents can further oxidize the aldehyde to the corresponding carboxylic acid, 2-benzylheptanoic acid.

Common laboratory oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Swern or Dess-Martin periodinane oxidations. These reagents are known for their selectivity, minimizing the over-oxidation to the carboxylic acid. For the complete oxidation to 2-benzylheptanoic acid, stronger reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from Jones reagent), or nitric acid (HNO₃) are typically used.

The resulting oxidative products can be characterized using standard spectroscopic techniques.

2-Benzylheptanal: The formation of the aldehyde can be confirmed by the appearance of a strong carbonyl (C=O) stretching band in the infrared (IR) spectrum around 1720-1740 cm⁻¹ and a characteristic aldehyde proton signal (R-CHO) in the proton nuclear magnetic resonance (¹H NMR) spectrum between 9 and 10 ppm.

2-Benzylheptanoic Acid: This product is identified by a broad hydroxyl (O-H) stretch in the IR spectrum from 2500-3300 cm⁻¹ (overlapping the C-H stretches) and a carbonyl (C=O) stretch around 1700-1725 cm⁻¹. The ¹H NMR spectrum will show a characteristic carboxylic acid proton signal (COOH) typically downfield, above 10 ppm.

Table 1: Oxidation Reactions of this compound

| Oxidizing Agent | Typical Conditions | Primary Product |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 2-Benzylheptanal |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | 2-Benzylheptanal |

| Potassium Permanganate (KMnO₄) | Basic, aqueous, heat | 2-Benzylheptanoic Acid |

| Chromic Acid (Jones Reagent) | Acetone | 2-Benzylheptanoic Acid |

Esterification and Etherification Reactions for Functional Group Modification

The hydroxyl group of this compound serves as a key site for functional group modification through esterification and etherification, yielding derivatives with altered physical and chemical properties.

Esterification: this compound can be converted into esters through reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. The most common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst (e.g., sulfuric acid) researchgate.net. This is an equilibrium process, and water is typically removed to drive the reaction to completion. For higher yields and milder conditions, acyl chlorides or anhydrides can be used. For example, reacting this compound with acetic anhydride (B1165640) yields 2-benzylheptyl acetate (B1210297) thinkswap.comyoutube.com. These ester derivatives are often explored for applications in fragrances and cosmetics justia.com.

Etherification: The synthesis of ethers from this compound is commonly achieved via the Williamson ether synthesis masterorganicchemistry.comyoutube.comwikipedia.org. This two-step process involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding sodium 2-benzylheptoxide jk-sci.comkhanacademy.org. This alkoxide then acts as a nucleophile, attacking a primary alkyl halide (e.g., methyl iodide or ethyl bromide) in an Sₙ2 reaction to form the desired ether wikipedia.org. The choice of the alkyl halide must be carefully considered, as secondary or tertiary halides are prone to elimination side reactions jk-sci.com.

Table 2: Functional Group Modification of this compound

| Reaction Type | Reagents | Catalyst/Base | Product Example |

|---|---|---|---|

| Fischer Esterification | Propionic Acid | H₂SO₄ (catalytic) | 2-Benzylheptyl propanoate |

| Acylation | Acetic Anhydride | Pyridine (base) | 2-Benzylheptyl acetate |

Electrophilic and Nucleophilic Reactions Involving the Aromatic Moiety

The phenyl group of this compound is an aromatic moiety that can undergo electrophilic aromatic substitution. The alkyl side chain attached to the ring is an activating group and an ortho-, para- director youtube.comlibretexts.org. This means that incoming electrophiles will preferentially add to the positions ortho (C2, C6) and para (C4) to the side chain.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring, primarily at the ortho and para positions acs.orgcore.ac.ukchemistrysteps.com.

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) results in the corresponding halogenated derivatives.

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the aromatic ring using an alkyl halide or acyl halide with a Lewis acid catalyst youtube.combeilstein-journals.org. It is important to note that the free hydroxyl group on the side chain can interfere with the Lewis acid catalyst, often necessitating a protection-deprotection strategy for the alcohol functionality.

Nucleophilic aromatic substitution on the unsubstituted phenyl ring of this compound is generally not feasible as it requires the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack.

Table 3: Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Major Products (Isomers) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(2-nitrobenzyl)-heptan-1-ol and 1-(4-nitrobenzyl)-heptan-1-ol |

| Bromination | Br₂, FeBr₃ | 1-(2-bromobenzyl)-heptan-1-ol and 1-(4-bromobenzyl)-heptan-1-ol |

| Friedel-Crafts Acylation | Acetyl Chloride, AlCl₃ | 1-(2-acetylbenzyl)-heptan-1-ol and 1-(4-acetylbenzyl)-heptan-1-ol |

Transformations at the Heptanol (B41253) Side Chain

Beyond the hydroxyl group, the aliphatic side chain of this compound can also undergo chemical transformations, although these are generally less selective. The most notable reaction is free-radical halogenation, which involves the substitution of a hydrogen atom with a halogen (typically Cl or Br) upon exposure to UV light or a radical initiator ucr.edubyjus.com.

The selectivity of this reaction is dictated by the stability of the resulting radical intermediate. In this compound, the most stable radical is formed at the benzylic position—the carbon atom of the benzyl (B1604629) group's methylene (B1212753) bridge (C₇H₁₅-CH(CH₂-Ph)-CH₂OH). This is due to the resonance stabilization of the radical by the adjacent aromatic ring. Therefore, free-radical bromination, which is known to be more selective than chlorination, will preferentially occur at this benzylic carbon, yielding 2-(α-bromo-benzyl)heptan-1-ol wikipedia.orgyoutube.com. Halogenation at other positions on the heptyl chain is also possible but generally occurs to a lesser extent.

Synthesis of this compound Derivatives for Targeted Research Applications

The derivatization of this compound is driven by the search for new molecules with specific functionalities for targeted applications. The chemical handles available—the hydroxyl group, the aromatic ring, and the chiral center—allow for the synthesis of a diverse range of compounds.

Cosmetics and Fragrances: Ester derivatives of this compound, such as benzoates and acetates, are synthesized to explore their olfactory properties and potential use as fragrance components or modifiers. Patents have described various benzyl alcohol derivatives for use in cosmetic preparations, such as sebosuppressive agents google.comgoogle.com.

Materials Science: The chiral nature of this compound makes it an interesting building block for the synthesis of chiral materials. For instance, chiral benzoates derived from similar aryl alkyl alcohols have been investigated for their potential in creating advanced materials like antiferroelectric liquid crystals.

Synthetic Intermediates: The oxidation products, 2-benzylheptanal and 2-benzylheptanoic acid, are valuable intermediates in organic synthesis. They can be used as starting materials for the construction of more complex molecules, including potential pharmaceutical agents or specialized polymers prepchem.com. The synthesis of complex aniline (B41778) derivatives highlights the utility of the benzyl-containing structural motif in building larger molecular frameworks nih.gov.

The strategic modification of this compound at its various reactive sites enables the systematic tuning of its properties, paving the way for the development of novel compounds for specialized scientific and industrial purposes.

Investigation of Molecular Interactions and Biochemical Activity Mechanisms of 2 Benzylheptanol

Ligand-Receptor Binding Studies (e.g., Interaction with Olfactory Receptors at a Mechanistic Level)

As a synthetic fragrance ingredient, 2-benzylheptanol's primary interaction with biological systems is expected to occur at the level of olfactory receptors (ORs), which are a class of G-protein coupled receptors (GPCRs). The binding of an odorant molecule like this compound to an OR is the initial step in the perception of smell. While direct experimental studies detailing the specific binding of this compound to its cognate OR(s) are not extensively available in public literature, the mechanism can be inferred from our understanding of olfaction.

The interaction is likely governed by the molecule's structural and chemical features. The heptanol (B41253) backbone, being a moderately long alkyl chain, contributes to the molecule's hydrophobicity, facilitating its partitioning into the lipid environment of the olfactory epithelium and interaction with the hydrophobic binding pockets of ORs. The benzyl (B1604629) group provides a rigid, aromatic structure that can engage in specific π-stacking or hydrophobic interactions with aromatic amino acid residues within the receptor's transmembrane domains. The hydroxyl (-OH) group is a key functional feature, capable of forming hydrogen bonds with polar amino acid residues, which can be crucial for the specific recognition and activation of the receptor.

Interactive Data Table: Postulated Interactions of this compound with Olfactory Receptor Residues

| Functional Group of this compound | Potential Interacting Amino Acid Residue Types in Olfactory Receptor | Type of Interaction |

| Benzyl Ring | Phenylalanine, Tyrosine, Tryptophan | π-stacking, Hydrophobic |

| Heptyl Chain | Leucine, Isoleucine, Valine, Alanine | Hydrophobic |

| Hydroxyl Group | Serine, Threonine, Asparagine, Glutamine, Tyrosine | Hydrogen Bonding |

Enzyme Inhibition or Activation Profiling: Mechanistic Insights

There is currently a lack of specific research data in the public domain detailing the direct inhibition or activation of enzymes by this compound. As an aryl alkyl alcohol, its metabolic fate in biological systems is of interest. researchgate.netelsevierpure.comnih.govresearchgate.net It is plausible that this compound could be a substrate for various metabolic enzymes, such as cytochrome P450 oxidases or alcohol dehydrogenases, which are involved in the detoxification and clearance of xenobiotics.

Interaction with these enzymes would be mechanistic, involving the binding of this compound to the enzyme's active site. The affinity and turnover rate would depend on the structural complementarity between the molecule and the active site. For instance, the alkyl chain length and the presence of the benzyl group would influence how the molecule fits into the hydrophobic regions of the active site, while the hydroxyl group would be the primary site for enzymatic modification, likely oxidation.

Without experimental data, any discussion of enzyme inhibition or activation by this compound remains speculative. Further research, including in vitro enzyme assays, would be necessary to determine if this compound has any significant inhibitory or activating effects on specific enzymes and to elucidate the underlying mechanisms.

Cellular Pathway Modulation at the Molecular Level (e.g., Signal Transduction, Gene Expression Analysis)

Direct evidence for the modulation of specific cellular signaling pathways or gene expression by this compound is not well-documented in publicly available scientific literature. However, based on its chemical properties as a lipophilic alcohol, some general potential for interaction with cellular pathways can be considered.

Lipophilic molecules can sometimes intercalate into cellular membranes, which could potentially alter membrane fluidity and the function of membrane-bound proteins, including receptors and enzymes involved in signal transduction. Alcohols, in general, have been shown to interact with membrane-associated signal transduction mechanisms. nih.gov

For example, the activation of olfactory receptors by this compound initiates a well-defined signal transduction cascade involving G-proteins, adenylyl cyclase, and cyclic AMP (cAMP), leading to the opening of ion channels and neuronal signaling. This is a direct modulation of a cellular pathway at the molecular level.

Beyond the olfactory system, if this compound were to be absorbed systemically, its lipophilic nature could lead to interactions with intracellular targets. However, without specific studies, it is not possible to identify any definitive modulation of pathways such as MAP kinase signaling or changes in gene expression. Such investigations would require techniques like transcriptomics (e.g., RNA-seq) and proteomics to be performed on cells or tissues exposed to this compound.

Membrane Interaction Studies: Permeability and Lipophilicity from a Chemical Perspective

The interaction of this compound with cellular membranes is primarily dictated by its physicochemical properties, particularly its lipophilicity. As an aryl alkyl alcohol, it possesses both a hydrophobic (benzyl and heptyl groups) and a hydrophilic (hydroxyl group) moiety, making it an amphipathic molecule.

The permeability of this compound across a membrane can be conceptualized as a multi-step process: partitioning from the aqueous phase into the membrane, diffusion across the lipid core, and then partitioning out into the aqueous phase on the other side. The long alkyl chain and the benzyl group would favorably interact with the hydrophobic acyl chains of the membrane phospholipids. The polar hydroxyl group would present a slight energetic barrier to entering the nonpolar membrane interior.

Interactive Data Table: Predicted Physicochemical Properties of this compound Relevant to Membrane Interaction

| Property | Predicted Value/Characteristic | Implication for Membrane Interaction |

| Molecular Weight | 206.32 g/mol | Small enough for passive diffusion |

| Chemical Class | Aryl Alkyl Alcohol | Amphipathic nature |

| Lipophilicity (LogP) | High (estimated) | Favorable partitioning into the lipid bilayer |

| Hydrogen Bond Donor | 1 (hydroxyl group) | May slightly hinder entry into the hydrophobic membrane core |

Structure-Activity Relationship (SAR) Studies for Biochemical Targets

While specific structure-activity relationship (SAR) studies for this compound targeting particular biochemical entities are scarce, general principles can be applied based on its chemical class. perfumerflavorist.com For fragrance molecules, SAR studies often focus on the relationship between chemical structure and odor perception. nih.gov

For hypothetical interactions with a receptor or enzyme, the following SAR principles for this compound can be postulated:

Position of the Benzyl Group: The attachment of the benzyl group at the 2-position of the heptanol chain creates a specific stereochemical environment. Moving the benzyl group to other positions would significantly change the molecule's three-dimensional shape and its interaction with a chiral binding site.

Substitution on the Benzyl Ring: Adding substituents (e.g., methoxy, chloro) to the phenyl ring of the benzyl group would alter its electronic properties (electron-donating or -withdrawing) and steric bulk. This could influence interactions such as π-stacking and hydrogen bonding, thereby modifying the biological activity.

Modification of the Hydroxyl Group: Esterification or etherification of the hydroxyl group would remove its hydrogen-bonding capability and increase lipophilicity. This would drastically alter its interaction with polar residues in a binding site and likely change its odor profile and metabolic fate.

Quantitative Structure-Activity Relationship (QSAR) studies on benzyl alcohols have indicated that toxicity can be related to hydrophobicity and electronic effects. nih.gov Similar models could potentially be developed for this compound and related compounds to predict their biological activities.

Advanced Analytical Method Development for 2 Benzylheptanol

Chromatographic Techniques for Separation and Quantification (Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are fundamental tools for the separation and quantification of organic compounds like 2-Benzylheptanol.

Gas Chromatography (GC) is well-suited for the analysis of volatile and semi-volatile compounds. Given the structure of this compound (C₁₄H₂₂O) nih.govalfa-chemistry.comuni.lu, it is expected to possess sufficient volatility for GC analysis. Separation is typically achieved based on the compound's boiling point and its interaction with the stationary phase within the GC column. Common detectors for GC analysis of alcohols include Flame Ionization Detection (FID), which offers high sensitivity and a wide linear range for hydrocarbon-based compounds. The selection of an appropriate capillary column (e.g., non-polar or slightly polar stationary phases) and optimized temperature programming is critical for achieving adequate separation of this compound from impurities or matrix components.

High-Performance Liquid Chromatography (HPLC) is a versatile technique applicable to a broader range of compounds, including those that may not be sufficiently volatile for GC or are thermally labile. For this compound, reversed-phase HPLC is likely the preferred mode, utilizing a non-polar stationary phase (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile). Detection is commonly performed using a UV-Vis detector if the compound or a derivative has a chromophore, or by using a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) which are suitable for compounds lacking strong UV absorption. Given the benzyl (B1604629) group in this compound, UV detection at an appropriate wavelength (e.g., around 254 nm, characteristic of aromatic rings) should be feasible. One study mentions the analysis of this compound by HPLC-MS googleapis.com.

Chromatographic methods provide quantitative data by correlating the area or height of the compound's peak in the chromatogram to its concentration, using calibration curves prepared from standards of known concentrations.

Method Validation for Purity and Content Analysis

Method validation is an essential process to confirm that an analytical method is suitable for its intended purpose. For the purity and content analysis of this compound using chromatographic techniques, validation parameters typically include:

Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components in the sample matrix, such as impurities, degradation products, or excipients. This is demonstrated by showing that peaks for other components are well-separated from the this compound peak.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a defined range. This is typically assessed by analyzing a series of standards at different concentrations and plotting a calibration curve (response vs. concentration). A high correlation coefficient (r² or R²) indicates good linearity scispace.comdergipark.org.truii.ac.iduad.ac.id.

Accuracy: The closeness of agreement between the value found and the accepted true value. Accuracy is often assessed by analyzing samples of known concentration (e.g., spiked samples) and calculating the percentage recovery scispace.comdergipark.org.truii.ac.iduad.ac.id.

Precision: The agreement among individual measurements of the same homogeneous sample under specified conditions. Precision can be evaluated at different levels: repeatability (within-run precision), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory variations) scispace.comdergipark.org.truii.ac.iduad.ac.id. It is usually expressed as relative standard deviation (RSD) uad.ac.id.

Detection Limit (LOD): The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified scispace.comdergipark.org.truad.ac.id.

Quantification Limit (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision scispace.comdergipark.org.truad.ac.id.

Range: The interval between the upper and lower concentrations for which the method has demonstrated acceptable levels of accuracy, precision, and linearity.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Validation ensures that the chromatographic method provides reliable and accurate results for determining the purity and content of this compound in various sample types. Examples of method validation for alcohol analysis using GC-FID and other techniques highlight the importance of these parameters scispace.comdergipark.org.truii.ac.iduad.ac.id.

Development of Enantioselective Separation Methods (if chiral forms are synthesized)

The chemical structure of this compound, specifically the carbon atom at the 2-position bonded to four different groups (a hydrogen atom, a hydroxylmethyl group, a hexyl group, and a benzyl group), indicates that it is a chiral molecule. Therefore, it can exist as two enantiomers (R and S forms). If this compound is synthesized as a racemic mixture (an equal mixture of both enantiomers), the development of enantioselective separation methods is necessary for applications where the individual enantiomers may have different properties or activities.

Enantioselective separation is typically achieved using chiral chromatography. This involves using a stationary phase that is chiral, allowing for differential interactions with the two enantiomers.

Chiral Gas Chromatography: Capillary columns coated with chiral stationary phases (e.g., modified cyclodextrins or chiral polymers) can be used to separate enantiomers of volatile compounds.

Chiral High-Performance Liquid Chromatography: Chiral stationary phases are widely available for HPLC, based on various chiral selectors (e.g., polysaccharide derivatives, protein-based phases, or chiral ligand exchange phases). The choice of chiral stationary phase and mobile phase composition is crucial and often requires empirical optimization to achieve satisfactory resolution of the enantiomers.

The development of such methods would involve screening different chiral columns and mobile phases, optimizing chromatographic conditions (flow rate, temperature, mobile phase composition), and validating the method for specificity (separation of enantiomers), linearity, accuracy, and precision for each enantiomer. While the search results did not provide specific examples of enantioselective separation of this compound, the principles of chiral chromatography are well-established for separating enantiomers of alcohols and other chiral compounds.

Hyphenated Techniques (GC-MS, LC-MS/MS) for Trace Analysis and Identification in Complex Matrices

Hyphenated techniques, which combine a separation technique with a detection technique, are powerful tools for the analysis of this compound, particularly for trace analysis and identification in complex matrices.

GC-MS (Gas Chromatography-Mass Spectrometry) couples the separation power of GC with the identification capabilities of MS. After separation by GC, compounds eluting from the column enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique "fingerprint" of the compound, allowing for its identification by comparison to mass spectral libraries. GC-MS is highly sensitive and selective, making it suitable for detecting and identifying this compound even at low concentrations in complex samples. It can also provide information about the purity of the compound by revealing the presence of co-eluting impurities. One search result mentions GC-MS analysis of fragrance ingredients, a category to which this compound belongs researchgate.net.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. LC-MS/MS is particularly useful for analyzing less volatile or more polar compounds than those amenable to GC-MS, or when dealing with very complex matrices. In LC-MS/MS, the analyte is first separated by LC, then introduced into a mass spectrometer. In the tandem MS (MS/MS) process, a selected ion from the analyte is fragmented, and the fragment ions are detected. This provides a higher level of specificity and lower detection limits compared to single-stage MS, making it ideal for trace analysis and confirmation of identity in challenging samples. LC-MS is widely used for the analysis of organic compounds waters.comsigmaaldrich.comeurl-pesticides.eu, and one result specifically mentions LC-MS/UVELSD analyses including this compound googleapis.com.

Both GC-MS and LC-MS/MS are invaluable for identifying this compound in complex matrices by providing characteristic fragmentation patterns and accurate mass measurements. They are also crucial for trace analysis, allowing for the detection of very low levels of the compound, which is important for assessing its presence in environmental samples, biological matrices (if relevant to its use or fate), or consumer products where its concentration might be low economie.gouv.fr.

Capillary Electrophoresis and Microfluidic Platforms for High-Throughput Analysis

Capillary Electrophoresis (CE) is a separation technique that uses an electric field to separate analytes based on their charge-to-size ratio within a narrow capillary tube. CE offers advantages such as high separation efficiency, short analysis times, and minimal sample and solvent consumption. While CE is typically best suited for charged molecules, neutral compounds like this compound can be analyzed using modified CE techniques such as micellar electrokinetic chromatography (MEKC), where a surfactant is added to the buffer to form micelles that act as a 'stationary phase' wikipedia.org. Analytes partition between the aqueous phase and the micelles, allowing for separation. CE has been applied to the analysis of alcohols and other organic compounds wikipedia.orgresearchgate.netresearchgate.netnih.gov. Its high separation efficiency and potential for rapid analysis make it suitable for high-throughput screening or analysis of this compound, particularly if coupled with a sensitive detector.

Microfluidic platforms , often referred to as lab-on-a-chip devices, integrate analytical processes onto a small chip azom.comwebsite-files.comresearchgate.net. These platforms offer benefits such as reduced sample and reagent volumes, faster analysis times, automation, and portability. Microfluidic devices can incorporate various analytical techniques, including separation methods like chromatography or electrophoresis, and detection methods azom.comwebsite-files.com. For the analysis of this compound, microfluidic platforms could potentially be developed to perform rapid separation and detection, either through integrated chromatographic channels or electrophoretic separation within microchannels azom.comwebsite-files.comresearchgate.netelveflow.com. These platforms are well-suited for high-throughput analysis and point-of-need testing, although specific applications for this compound were not detailed in the search results, general applications for alcohol analysis on microfluidic devices have been explored azom.comwebsite-files.comresearchgate.netwur.nl.

The combination of CE and microfluidics holds promise for developing fast, efficient, and high-throughput methods for this compound analysis, especially in scenarios requiring rapid screening or analysis of numerous samples.

Development of Sensors and Biosensors for Specific Detection

The development of sensors and biosensors offers an alternative approach for the specific detection of this compound, potentially enabling real-time monitoring or in-situ analysis.

Chemical sensors are devices that convert a chemical property of the analyte into a measurable signal (e.g., electrical, optical, or thermal). For alcohol detection, various types of chemical sensors exist, including semiconductor sensors, electrochemical sensors, and infrared sensors hnfosensor.comhnfosensor.comajast.net. The development of a specific chemical sensor for this compound would likely involve designing a sensing material that interacts selectively with this compound molecules. This interaction could lead to a change in the material's electrical conductivity, optical properties, or mass, which can then be measured. Research on sensors for volatile organic compounds and alcohols demonstrates the feasibility of this approach mdpi.com.

Biosensors are a type of sensor that incorporates a biological recognition element (e.g., enzyme, antibody, or DNA) coupled to a transducer. For alcohol detection, enzyme-based biosensors, particularly those utilizing alcohol oxidase or alcohol dehydrogenase enzymes, are common tandfonline.comnih.govfrontiersin.orgacs.org. These enzymes catalyze a reaction involving the alcohol, producing a product (e.g., hydrogen peroxide or NADH) that is then detected by the transducer (e.g., electrochemical or optical). Developing a biosensor specifically for this compound would require identifying or engineering a biological recognition element that exhibits high specificity and affinity for this compound. While many alcohol biosensors are designed for ethanol (B145695) tandfonline.comnih.govfrontiersin.orgacs.org, the principles could potentially be extended to other alcohols, although achieving high specificity for a particular branched and substituted alcohol like this compound might present challenges.

The development of specific sensors or biosensors for this compound would enable rapid, potentially portable, and highly specific detection, which could be valuable for applications such as process monitoring, environmental analysis, or quality control of products containing this compound. Research on flexible electrochemical biosensors for monitoring alcohol in sweat illustrates the potential for wearable or in-situ detection devices nih.gov.

Summary Table of Analytical Techniques for this compound

| Analytical Technique | Principle of Separation/Detection | Typical Applications for this compound Analysis | Advantages |

| Gas Chromatography (GC) | Separation based on volatility and stationary phase interaction. | Purity and content analysis, identification (with FID). | High efficiency, good sensitivity for volatile compounds. |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning or adsorption between phases. | Purity and content analysis, quantification (with UV, RID, ELSD). | Versatile, suitable for less volatile compounds. |

| Chiral Chromatography (GC/HPLC) | Separation of enantiomers using a chiral stationary phase. | Determination of enantiomeric composition. | Enables analysis of individual enantiomers. |

| GC-MS | GC separation coupled with Mass Spectrometry detection. | Identification, trace analysis, impurity profiling in complex matrices. | High sensitivity and selectivity, structural information. |

| LC-MS/MS | HPLC separation coupled with tandem Mass Spectrometry detection. | Trace analysis, identification and quantification in complex matrices, confirmation. | Very high sensitivity and selectivity, robust for complex samples. |

| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio (often with MEKC for neutrals). | High-throughput analysis, rapid separation. | High efficiency, low sample/solvent consumption, fast analysis. |

| Microfluidic Platforms | Integrated analytical processes on a chip. | High-throughput screening, portable analysis, reduced sample/reagent volume. | Fast, automated, portable, low consumption. |

| Chemical Sensors | Conversion of chemical property to measurable signal. | Specific detection, real-time monitoring, in-situ analysis. | Rapid response, potential for portability. |

| Biosensors | Biological recognition element coupled to a transducer. | Highly specific detection, potential for real-time or in-situ analysis. | High specificity, potential for biological matrix analysis. |

Non Clinical and Specialized Applications of 2 Benzylheptanol in Advanced Materials and Chemical Technologies

Role as a Chemical Intermediate in Complex Organic Synthesis

2-Benzylheptanol can serve as a chemical intermediate in the synthesis of other organic compounds. The presence of the hydroxyl group allows for various reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form the corresponding ketone, 2-benzylheptanone. The hydroxyl group can also undergo substitution reactions with appropriate reagents to introduce other functional groups. Ether formation is another possibility, achievable through the Williamson Ether Synthesis, which involves deprotonating the alcohol followed by a reaction with an alkyl halide. While the searches indicate its potential as an intermediate, detailed examples of its use in complex organic synthesis were not extensively provided beyond these general reaction types.

Use in Specialty Polymer and Material Science (e.g., as a monomer, plasticizer, or solvent component)

Research suggests the relevance of this compound in materials science, particularly in the development of liquid crystals. It has been utilized in the synthesis of novel chiral benzoates and fluorobenzoates. These synthesized compounds have demonstrated unique properties, such as antiferroelectric smectic phases (SmCA*), which are considered essential for advanced material applications.

While the searches did not explicitly detail its use as a monomer or a primary plasticizer, one source mentions phthalates, a different class of compounds, being used as plasticizers and solvents in various materials, including coatings and adhesives, and in personal care products to improve flexibility, durability, and scent longevity. atamanchemicals.com Another source briefly mentions this compound in a patent context related to stabilizing water-based formulations, including aqueous surfactant-based formulations and emulsions, suggesting a potential role as a solvent or co-solvent component in certain material formulations. googleapis.com The stabilization effect is noted as not being based on photostabilisation, antioxidant, antimicrobial, or any chemical effects, but rather synergistic properties with other compounds in the mixture. googleapis.com

Application in High-Performance Coatings and Resins

The provided search results offer limited direct information on the specific application of this compound in high-performance coatings and resins. However, the mention of phthalates being used in fluidized bed coatings to improve texture, flow, and uniformity suggests that compounds with similar solvent or plasticizing properties, which this compound might possess to some degree, could potentially be explored in this area. atamanchemicals.com Without further specific research findings on this compound in this context, a detailed discussion based solely on the provided sources is not possible.

Exploration in Niche Chemical Processes and Reactions

This compound has been explored in certain niche chemical processes. Studies have indicated its effectiveness in protecting mild steel in acidic environments, suggesting a potential value in industrial settings where metal corrosion is a concern. Furthermore, it is utilized in the synthesis of both condensed and non-condensed heterocyclic compounds. These heterocyclic compounds have found applications as antimicrobial and surface-active agents, expanding the utility of this compound in pharmaceuticals and materials science. Its involvement in the esterification of benzoic acid with 2-ethylhexanol using specific catalysts also highlights its role in catalytic reactions for producing industrially relevant esters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.